2,2-Dimethylbutanal

Catalog No.
S1925824
CAS No.
2094-75-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylbutanal

CAS Number

2094-75-9

Product Name

2,2-Dimethylbutanal

IUPAC Name

2,2-dimethylbutanal

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3

InChI Key

QYPLKDUOPJZROX-UHFFFAOYSA-N

SMILES

CCC(C)(C)C=O

Canonical SMILES

CCC(C)(C)C=O

Potential Applications:

  • Organic Synthesis

    Due to its functional group (aldehyde), 2,2-Dimethylbutanal could potentially serve as a starting material for the synthesis of more complex organic molecules. Aldehydes are commonly used as building blocks in organic chemistry [Source: Chemistry LibreTexts ""].

  • Chemical Intermediate

    ,2-Dimethylbutanal might act as an intermediate in certain chemical reactions. However, more research is required to identify specific reaction pathways where it might be useful.

Current Research Limitations:

  • Limited Availability of Information

    Scientific literature referencing the specific research applications of 2,2-Dimethylbutanal is scarce. Further research is needed to explore its potential in various scientific fields.

  • Commercially Available

    Several chemical suppliers offer 2,2-Dimethylbutanal, suggesting its potential use in research laboratories [Source: American Elements ""]. However, specific research applications are not readily available.

2,2-Dimethylbutanal is an organic compound with the molecular formula C₆H₁₂O. It is classified as an aldehyde and is characterized by a branched structure featuring a carbon chain with two methyl groups attached to the second carbon atom. This compound is notable for its unique structural properties, which contribute to its reactivity and applications in various chemical processes.

As with most organic compounds, specific hazard information for 2,2-Dimethylbutanal might be limited. However, general safety precautions for handling aldehydes should be followed []:

  • Flammable: Keep away from heat and open flames.
  • Irritating: May cause irritation to skin, eyes, and respiratory system.
  • Proper ventilation is essential when handling.
Typical of aldehydes, including:

  • Oxidation: It can be oxidized to form 2,2-dimethylbutanoic acid.
  • Reduction: It can be reduced to 2,2-dimethylbutanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It may participate in aldol condensation reactions, forming β-hydroxy aldehydes or ketones when reacted with other carbonyl compounds.

While specific biological activities of 2,2-dimethylbutanal are less documented compared to other aldehydes, aldehydes in general are known to exhibit various biological effects. Some studies suggest that aldehydes can have antimicrobial properties and may interact with biological systems through mechanisms such as protein modification. Further research would be necessary to elucidate the specific biological activities of 2,2-dimethylbutanal.

2,2-Dimethylbutanal can be synthesized through several methods:

  • Hydroformylation of Alkenes: This method involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes.
  • Oxidation of Alcohols: The oxidation of 2,2-dimethylbutanol can yield 2,2-dimethylbutanal.
  • Grignard Reactions: Reacting organomagnesium reagents with suitable carbonyl compounds can lead to the formation of this aldehyde.

The applications of 2,2-dimethylbutanal are diverse and include:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of various chemicals and pharmaceuticals.
  • Flavoring Agents: Due to its pleasant odor, it may be used in the flavoring industry.
  • Solvent Properties: Its solvent characteristics make it useful in organic synthesis and industrial applications.

Studies involving 2,2-dimethylbutanal often focus on its interactions with metal catalysts. For instance, it has been utilized as a probe molecule in hydrogen-deuterium exchange reactions on metal catalysts. These studies help elucidate reaction mechanisms and improve catalytic processes in organic synthesis .

Several compounds share structural similarities with 2,2-dimethylbutanal. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-MethylpentanalC₆H₁₂OLinear structure; lacks branching
2-MethylpentanalC₆H₁₂OContains one methyl group; different positional isomer
ButanalC₄H₈OStraight-chain structure; fewer carbon atoms
3,3-DimethylbutanalC₆H₁₄OAdditional methyl group on the third carbon

Uniqueness of 2,2-Dimethylbutanal:

  • The presence of two methyl groups at the second carbon position contributes to its branched structure and distinct chemical properties compared to linear or less branched isomers.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of 2,2-dimethylbutanal follows established International Union of Pure and Applied Chemistry conventions for aldehydic compounds with branched alkyl chains. The compound bears the official International Union of Pure and Applied Chemistry designation of 2,2-dimethylbutanal, reflecting its structural composition as a butanal derivative with two methyl substituents positioned at the second carbon atom from the aldehyde functional group. The molecular formula C6H12O indicates the presence of six carbon atoms, twelve hydrogen atoms, and one oxygen atom, with a calculated molecular weight of 100.1589 atomic mass units. The systematic nomenclature precisely describes the molecular architecture where the parent chain consists of four carbon atoms characteristic of butanal, with the aldehyde carbon designated as position one and the geminal dimethyl substitution occurring at position two.

The structural identification is further characterized by specific molecular descriptors including the Simplified Molecular Input Line Entry System notation CCC(C)(C)C=O, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 offers a standardized method for representing the compound's structure in chemical databases and computational systems. Additionally, the International Chemical Identifier Key QYPLKDUOPJZROX-UHFFFAOYSA-N serves as a unique identifier that facilitates unambiguous reference to this specific molecular entity across various chemical information systems and databases.

Synonyms and Historical Terminology

The compound 2,2-dimethylbutanal is recognized by several alternative names that reflect different naming conventions and historical usage patterns within the chemical literature. The most commonly encountered synonym is 2,2-dimethylbutyraldehyde, which emphasizes its relationship to butyric acid derivatives and follows older nomenclature traditions that designated aldehydes by referencing their corresponding carboxylic acids. This alternative designation remains widely used in commercial and industrial contexts, particularly in chemical catalogs and trade documentation.

Additional systematic names include butanal, 2,2-dimethyl-, which represents an inverted nomenclature format that places the parent chain name first followed by positional and substituent descriptors. The compound is also referenced as butyraldehyde, 2,2-dimethyl-, maintaining consistency with traditional aldehyde naming conventions that incorporate the "aldehyde" suffix. These various nomenclature approaches reflect the evolution of chemical naming systems and the need to accommodate different organizational preferences within chemical databases and literature repositories.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2094-75-9

Dates

Modify: 2023-08-16

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